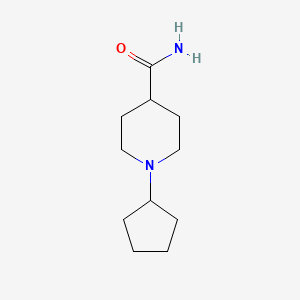

1-Cyclopentylpiperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopentylpiperidine-4-carboxamide is a chemical compound with the CAS Number: 946744-00-9 . It has a molecular weight of 196.29 . The IUPAC name for this compound is N-cyclopentyl-4-piperidinecarboxamide .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a cyclopentyl group and a carboxamide group . The InChI code for this compound is 1S/C11H20N2O/c14-11(9-5-7-12-8-6-9)13-10-3-1-2-4-10/h9-10,12H,1-8H2,(H,13,14) .Applications De Recherche Scientifique

Conformational and Structural Studies

- Cyclopiperidine compounds, including those with structures related to 1-Cyclopentylpiperidine-4-carboxamide, have been studied for their conformational properties. An investigation into 4-Amino-3,5-cyclopiperidine compounds revealed a preference for a cyclopiperidine boat conformation in solution, as indicated by 1 H NMR spectroscopy. Additionally, X-Ray structural analysis of a related carboxamide established the presence of both a chair and a boat cyclopiperidine molecule in the solid state, which is significant for understanding molecular interactions and potential applications in drug design (Vilsmaier et al., 1995).

Synthesis and Applications in Antiviral Activity

- Research has also been conducted on the synthesis of compounds structurally similar to this compound for antiviral applications. For instance, the synthesis and antiviral activity of certain thiazole C-nucleosides, which include modifications of the thiazole-4-carboxamide structure, were explored. These compounds were tested for in vitro activity against various viruses and evaluated as potential inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

Cytotoxic Activity and Cancer Research

- The cytotoxic activity of carboxamide derivatives, including those structurally related to this compound, has been a subject of interest in cancer research. Studies on benzimidazo[2,1-a]isoquinolines with carboxamide side chains have shown that specific derivatives exhibit reasonable cytotoxicity against cancer cell lines, suggesting potential applications in anticancer drug development (Deady et al., 2000).

DNA Interaction and Antitumor Agents

- Some studies have focused on the interaction of carboxamide derivatives with DNA, examining their potential as antitumor agents. For example, research on the synthesis of small molecules targeting multiple DNA structures using click chemistry, including 9‐aminoacridine carboxamides, highlighted the complex relationship between structure and biological activity. These compounds were assayed for binding to different types of DNA tertiary structures and assessed for antiproliferative activity in cancer cell lines, providing insights into the development of novel antitumor agents (Howell et al., 2012).

Orientations Futures

While specific future directions for 1-Cyclopentylpiperidine-4-carboxamide are not mentioned in the literature, the compound’s potential antiviral activity suggests that it could be further studied for potential therapeutic applications . Additionally, the synthesis and characterization of similar piperidine derivatives continue to be an active area of research .

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by 1-Cyclopentylpiperidine-4-carboxamide are currently unknown Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Without knowledge of its targets, mode of action, and biochemical pathways, it is challenging to predict the potential outcomes of its action.

Propriétés

IUPAC Name |

1-cyclopentylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c12-11(14)9-5-7-13(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESMSAUSZVDYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone](/img/structure/B2953947.png)

![Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2953948.png)

![(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide](/img/no-structure.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2953961.png)

![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2953965.png)

![methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2953967.png)